2-(2,5-Difluorophenyl)butanoic acid
Description
2-(2,5-Difluorophenyl)butanoic acid is a fluorinated aromatic carboxylic acid characterized by a butanoic acid backbone substituted at the second carbon with a 2,5-difluorophenyl group. The fluorine atoms at the 2- and 5-positions of the phenyl ring introduce significant electronic effects, enhancing the compound’s acidity and influencing its intermolecular interactions.
Properties
Molecular Formula |
C10H10F2O2 |
|---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
2-(2,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-2-7(10(13)14)8-5-6(11)3-4-9(8)12/h3-5,7H,2H2,1H3,(H,13,14) |
InChI Key |
WOQQRPQWLKMSTR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fluorination of Phenylbutanoic Acid: One common method involves the fluorination of phenylbutanoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions and yields the desired difluorinated product.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 2,5-difluorophenyl is coupled with a butanoic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production often involves the optimization of these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,5-Difluorophenyl)butanoic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted phenylbutanoic acid derivatives.
Scientific Research Applications
Chemistry: 2-(2,5-Difluorophenyl)butanoic acid is used as a building block in organic synthesis. It is valuable in the development of new materials and catalysts .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, 2-(2,5-Difluorophenyl)butanoic acid is used in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which 2-(2,5-Difluorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Difluorophenyl-Substituted Butanoic Acids
The position of the difluorophenyl group on the butanoic acid chain critically impacts molecular properties. For example:
- 4-(2,4-Difluorophenyl)butanoic acid (CAS 110931-78-7, AB3647): The 2,4-difluoro substitution pattern creates distinct electronic effects compared to 2,5-difluoro, as the fluorine atoms are meta to each other, which may influence dipole moments and hydrogen-bonding capacity .
| Compound | Substituent Position (Phenyl) | Fluorine Positions | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| 2-(2,5-Difluorophenyl)butanoic acid | 2 (butanoic acid) | 2,5 (phenyl) | Not explicitly provided | Shorter chain to carboxylic acid |
| 4-(2,5-Difluorophenyl)butanoic acid | 4 (butanoic acid) | 2,5 (phenyl) | 899350-25-5 | Extended chain length |
| 4-(2,4-Difluorophenyl)butanoic acid | 4 (butanoic acid) | 2,4 (phenyl) | 110931-78-7 | Meta-fluorine arrangement |
Functional Group Modifications
The introduction of additional functional groups can dramatically alter reactivity and bioactivity:
- (R)-3-Amino-4-(2,5-difluorophenyl)butanoic acid (CAS 936630-56-7): The amino group at the 3-position introduces basicity, increasing water solubility and enabling zwitterionic behavior at physiological pH. This contrasts with the unmodified carboxylic acid group in the target compound, which remains deprotonated in most biological environments .
- BMS-299897 (γ-secretase inhibitor): This compound features a sulfonamido group and chlorine substitution alongside the 2,5-difluorophenylbutanoic acid motif.
Simpler Fluorinated Analogs
- 2-Fluorophenylacetic acid (CAS 451-82-1): With a shorter acetic acid backbone and a single fluorine atom, this compound exhibits reduced steric bulk and lower acidity (pKa ~2.8–3.5) compared to 2-(2,5-difluorophenyl)butanoic acid, which likely has a pKa closer to 4–5 due to electron-withdrawing fluorine groups .
Implications of Structural Differences
Acidity: The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid group, enhancing its deprotonation tendency compared to non-fluorinated analogs.
Solubility: Longer carbon chains (e.g., butanoic vs. acetic acid) reduce water solubility, but polar substituents like amino groups (as in CAS 936630-56-7) can counteract this effect .
However, the absence of complex functional groups in the target compound may limit its direct therapeutic utility .
Biological Activity
2-(2,5-Difluorophenyl)butanoic acid is an organic compound characterized by a butanoic acid moiety attached to a 2,5-difluorophenyl group. Its unique structure, featuring fluorine substituents, significantly influences its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine.
- Molecular Formula : C10H10F2O2
- Molecular Weight : 200.18 g/mol
- IUPAC Name : 2-(2,5-difluorophenyl)butanoic acid
- Structure : The compound consists of a butanoic acid chain linked to a phenyl ring with two fluorine atoms at the 2 and 5 positions.
Biological Activity Overview
Research indicates that 2-(2,5-Difluorophenyl)butanoic acid exhibits significant biological activity, particularly in pharmacology and biochemistry. The compound is being investigated for its potential anti-inflammatory , anticancer , and antimicrobial properties.
The presence of fluorine atoms enhances the compound's ability to form strong hydrogen bonds with biological targets such as enzymes and receptors. This interaction modulates various biochemical pathways, leading to therapeutic effects. Notably, the compound's structural configuration allows it to interact distinctly with biological molecules compared to its analogs.
Anti-inflammatory Activity
In studies assessing the anti-inflammatory potential of similar compounds, derivatives demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. For example:
Anticancer Properties
Recent investigations into halogenated analogs of glucose have shown that fluorinated compounds can inhibit glycolysis in cancer cells effectively. These studies revealed that:
- Fluorinated derivatives exhibited lower IC50 values in glioblastoma multiforme (GBM) cells compared to non-fluorinated counterparts.
- Enhanced binding affinity to hexokinase was noted, suggesting potential for targeted cancer therapies .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds indicates that the positioning of fluorine atoms in 2-(2,5-Difluorophenyl)butanoic acid may confer distinct biological activities:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|---|
| 2-(2,5-Difluorophenyl)butanoic acid | TBD | TBD | High | Moderate |
| 2-(2,4-Difluorophenyl)butanoic acid | TBD | TBD | Moderate | Low |
| 2-(3,5-Difluorophenyl)butanoic acid | TBD | TBD | Low | Moderate |
Case Studies
- In Vivo Studies : Investigations into the effects of similar fluorinated compounds on animal models have shown reduced inflammation markers and tumor growth suppression.
- In Vitro Studies : Cell culture experiments indicated that modifications at the C-2 position of glucose analogs significantly enhance their cytotoxicity against GBM cells under hypoxic conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
